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2-Chloro-3-methyl-5-(trifluoromethyl)pyridine Documentation Hub

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  • Product: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine
  • CAS: 223549-97-1

Core Science & Biosynthesis

Foundational

Strategic Scaffolding: The Technical Profile of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

Topic: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine: Technical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers [1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine: Technical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

[1]

Executive Summary

In the architecture of modern drug discovery, the pyridine ring remains a cornerstone, present in over 20% of the top 200 marketed drugs. Within this class, 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS 223549-97-1) represents a "privileged scaffold"—a molecular platform that balances high reactivity with metabolic stability.

This guide provides a comprehensive technical analysis of this compound. Unlike its more common analog (2-chloro-5-trifluoromethylpyridine), the incorporation of the C3-methyl group introduces critical steric and electronic vectors that modulate binding affinity and solubility in downstream active pharmaceutical ingredients (APIs).

Molecular Identity & Physicochemical Metrics[1][2]

This compound functions as a electrophilic building block. The C2-chlorine serves as a leaving group for nucleophilic aromatic substitution (


), while the C5-trifluoromethyl  group enhances lipophilicity and metabolic resistance (blocking oxidative metabolism at the para-position relative to the nitrogen).
Core Data Table
PropertyMetricTechnical Note
CAS Number 223549-97-1 Unique identifier for the 3-methyl isomer.[1][2]
IUPAC Name 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine
Molecular Formula C

H

ClF

N
Molecular Weight 195.57 g/mol Calculated: C (84.08) + H (5.04) + Cl (35.45) + F (57.00) + N (14.01).
Physical State Low-melting solid / OilTypically crystallizes near RT; handle as a melt.
LogP (Predicted) ~2.8 - 3.2High lipophilicity due to -CF

and -CH

.
H-Bond Acceptors 1Pyridine nitrogen (weakened by electron-withdrawing CF

).
Structural Pharmacophore Analysis

The molecule's utility is defined by three distinct zones of reactivity:

Pharmacophore Core Pyridine Core (Electron Deficient) Cl C2-Chlorine (S_NAr Leaving Group) Core->Cl Activated by Ring N Me C3-Methyl (Steric Handle / Benzylic Oxidation) Core->Me Ortho-Effect CF3 C5-Trifluoromethyl (Metabolic Shield) Core->CF3 Lipophilicity

Figure 1: Pharmacophore dissection of the scaffold. The C2-Cl is activated for displacement, while the C3-Me provides an orthogonal vector for derivatization.

Synthetic Architecture

The synthesis of 2-chloro-3-methyl-5-(trifluoromethyl)pyridine typically avoids direct chlorination of the pyridine ring, which lacks regioselectivity. Instead, the industry standard relies on the deoxychlorination of pyridones .

Primary Synthetic Route: The Pyridone Deoxychlorination

This protocol ensures high regioselectivity for the chlorine atom at the 2-position.

  • Precursor Formation: Condensation of trifluoromethyl-acetoacetate derivatives to form 2-hydroxy-3-methyl-5-(trifluoromethyl)pyridine (the pyridone tautomer).

  • Chlorination: Treatment with phosphoryl chloride (

    
    ) or thionyl chloride (
    
    
    
    ).
Mechanism of Action (Causality)

The reaction proceeds via the activation of the pyridone oxygen.


 converts the hydroxyl group (a poor leaving group) into a dichlorophosphate intermediate (a potent leaving group). The chloride ion then attacks the C2 position, restoring aromaticity and expelling the phosphate species.

Synthesis Start 2-Hydroxy-3-methyl-5-(trifluoromethyl)pyridine (Pyridone Tautomer) Inter Intermediate: Dichlorophosphate Species Start->Inter O-Phosphorylation Reagent Reagent: POCl3 + Base (e.g., Quinoline) Reagent->Inter Product Product: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine Inter->Product Nucleophilic Attack (Cl-)

Figure 2: Deoxychlorination pathway converting the pyridone precursor to the target chloride.

Reactivity Profile & Experimental Protocols

The primary utility of this scaffold is in Nucleophilic Aromatic Substitution (


) . The electron-withdrawing nature of the pyridine nitrogen, amplified by the para-CF

group, makes the C2-carbon highly electrophilic.
Protocol: Amination (General Procedure)

Objective: Coupling the scaffold with a primary amine (R-NH


) to generate a drug intermediate.

Reagents:

  • Substrate: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Nucleophile: Primary Amine (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    ).
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial, dissolve the pyridine substrate (1.0 mmol, 195.6 mg) in anhydrous DMSO (3.0 mL).

  • Addition: Add

    
     (2.0 mmol) followed by the amine (1.1 mmol).
    
  • Thermal Activation: Heat the mixture to 80–100°C .

    • Scientific Note: The C3-methyl group creates steric hindrance near the reaction center. Higher temperatures are often required compared to the non-methylated analog to overcome this barrier.

  • Monitoring: Monitor by LC-MS for the disappearance of the starting material (m/z 195/197).

  • Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMSO, dry over

    
    , and concentrate.
    
Secondary Reactivity: Benzylic Functionalization

The C3-methyl group is not inert. It can be functionalized via radical bromination (NBS/AIBN) to create a benzylic bromide , enabling further chain extension.

Industrial & Pharmaceutical Applications[4][5]

Kinase Inhibitor Design

In medicinal chemistry, this scaffold acts as a bioisostere for phenyl rings. The CF


 group  prevents metabolic degradation (CYP450 oxidation), significantly increasing the half-life of the drug candidate. The C3-methyl  group is often used to lock the conformation of the drug molecule (atropisomerism) or to fill hydrophobic pockets in the target enzyme (e.g., VEGFR or EGFR kinases).
Agrochemical Intermediates

While the 2,3-dichloro analog is used in Fluopicolide (a fungicide), the 3-methyl variant serves as a precursor for next-generation herbicides. The methyl group alters the environmental degradation profile, often making the compound more selective for specific plant enzymes.

Handling & Safety Data

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. The C2-chlorine bond is stable, but prolonged exposure to moisture can lead to slow hydrolysis back to the pyridone.

  • Compatibility: Incompatible with strong oxidizing agents and strong bases.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS 223549-97-1).[2] National Center for Biotechnology Information.

  • Synthetic Methodology (Pyridone Chlorination)

    • Spivey, A. C., & Arseniyadis, S. (2004).
    • Context: General protocol for converting 2-hydroxypyridines to 2-chloropyridines using POCl3.
  • Agrochemical Context (Fluopicolide Analogues)

    • Research on Trifluoromethylpyridine Intermedi
  • Supplier Data (Verification of CAS)

    • Sigma-Aldrich / Merck Product Specification: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine.

Sources

Exploratory

Difference between 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine and 2,3-Dichloro analogs

Strategic Divergence in Pyridine Scaffolds: A Technical Guide to 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine and its 2,3-Dichloro Analogs Executive Summary Fluorinated pyridines are indispensable linchpins in modern ag...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Divergence in Pyridine Scaffolds: A Technical Guide to 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine and its 2,3-Dichloro Analogs

Executive Summary

Fluorinated pyridines are indispensable linchpins in modern agrochemical and pharmaceutical design. The incorporation of a trifluoromethyl (-CF


) group enhances lipophilicity, metabolic stability, and target binding affinity. Among these building blocks, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)  and its 3-methyl analog, 2-chloro-3-methyl-5-(trifluoromethyl)pyridine , represent two critical nodes of synthetic divergence. This guide dissects the electronic causality behind their reactivity differences, provides validated experimental workflows, and establishes a framework for their application in advanced molecular synthesis.

Structural and Electronic Profiling: The Causality of Reactivity

At the core of the reactivity difference between DCTF and its 3-methyl analog lies the profound electronic influence of the C3 substituent on the C2–chlorine bond.

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF): The C2 position in DCTF is highly electrophilic. This is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen, the C5-CF

    
     group, and the C3-chlorine atom. The C3-chlorine exerts a strong inductive (-I) effect that significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring. During a Nucleophilic Aromatic Substitution (S
    
    
    
    Ar), the resulting anionic Meisenheimer complex is highly stabilized, making the C2-chlorine exceptionally labile[1].
  • 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine: Replacing the C3-chlorine with a methyl group fundamentally alters the electronic landscape. The methyl group is electron-donating via both inductive (+I) and hyperconjugative effects. This localized electron density raises the LUMO energy and destabilizes the transition state of nucleophilic attack at C2. Consequently, S

    
    Ar reactions at the C2 position are significantly dampened. However, this analog introduces a new synthetic vector: the benzylic-like C3-methyl group is primed for radical functionalization, enabling the construction of complex side chains.
    

Reactivity N1 2,3-Dichloro-5-(CF3)pyridine (DCTF) N3 Highly Electrophilic C2 (Due to -I from C3-Cl) N1->N3 N2 2-Chloro-3-methyl-5-(CF3)pyridine N4 Moderated Electrophilic C2 (Due to +I from C3-CH3) N2->N4 N5 Rapid SNAr at C2 (e.g., Ammonolysis) N3->N5 N6 Slower SNAr at C2 (Requires harsher conditions) N4->N6 N7 Radical Functionalization at C3-Methyl N4->N7

Electronic causality driving the reactivity divergence between 2,3-dichloro and 3-methyl analogs.

Quantitative Data and Physical Properties

To facilitate process design, the physical and structural parameters of both scaffolds are summarized below. Data is aggregated from validated supplier specifications and literature[2],[3].

Property2,3-Dichloro-5-(trifluoromethyl)pyridine2-Chloro-3-methyl-5-(trifluoromethyl)pyridine
CAS Number 69045-84-7223549-97-1
Molecular Weight 215.99 g/mol 195.57 g/mol
Density (25 °C) 1.549 g/mL~1.38 g/mL (Estimated)
Boiling Point 80 °C at 20 mmHg~170 °C at 760 mmHg
Primary Reactivity S

Ar at C2
Radical substitution at C3-CH

; S

Ar at C2
Industrial Application Agrochemicals (Fluazinam, Chlorfluazuron)Pharmaceutical building blocks, novel ligands

Experimental Protocols: Self-Validating Systems

A hallmark of robust chemical development is the implementation of self-validating protocols—where the reaction inherently provides measurable feedback to confirm success or failure.

Protocol A: High-Pressure Ammonolysis of DCTF (S Ar)

This protocol converts DCTF to 2-amino-3-chloro-5-(trifluoromethyl)pyridine, the critical intermediate for the fungicide Fluazinam[4],[1]. The strong electron-withdrawing nature of the C3-Cl makes this reaction highly efficient.

  • Mechanistic Rationale: The ammonia nucleophile attacks the C2 position. The intermediate Meisenheimer complex is stabilized by the C3-Cl and C5-CF

    
     groups. Expulsion of the chloride ion yields the product.
    
  • Step-by-Step Methodology:

    • Substrate Loading: Charge a high-pressure Hastelloy or PTFE-lined autoclave with 1.0 equivalent of DCTF and an organic co-solvent (e.g., isopropanol, 1:2 mass ratio).

    • Ammonia Introduction: Seal the reactor and introduce anhydrous liquid ammonia (10–18 equivalents) from a pressure vessel.

    • Thermal Activation: Heat the reactor to 125–135 °C. The internal pressure will stabilize between 2.0 and 3.5 MPa. Maintain stirring for 8–15 hours.

    • Self-Validation (In-Process Control): Draw a micro-aliquot via a high-pressure sampling valve. Quench in water/acetonitrile and analyze via Reverse-Phase HPLC (C18 column, UV detection at 254 nm). The reaction is deemed complete when the DCTF peak area is <0.5%.

    • Workup: Vent excess ammonia through a caustic scrubber. Remove the organic solvent via vacuum distillation. Wash the resulting slurry with water to remove ammonium chloride salts.

    • Isolation: Centrifuge and dry the solid to obtain 2-amino-3-chloro-5-(trifluoromethyl)pyridine in >90% yield and >99% purity.

AmmonolysisWorkflow Step1 1. Substrate Loading DCTF + NH3 (liquid) Step2 2. Pressurized Reactor 125-135°C, 2.0-3.5 MPa Step1->Step2 Step3 3. HPLC Monitoring (Self-Validation) Step2->Step3 Step4 4. Solvent Distillation & Water Wash Step3->Step4 Step5 5. Centrifugation >99% Purity Product Step4->Step5

Self-validating high-pressure ammonolysis workflow for DCTF conversion.

Protocol B: Radical Bromination of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

Because S


Ar is disfavored without harsh conditions, functionalization of the 3-methyl analog typically exploits the benzylic-like methyl group via Wohl-Ziegler bromination.
  • Mechanistic Rationale: Homolytic cleavage of the radical initiator generates a radical that abstracts a hydrogen from the C3-methyl group. The resulting carbon-centered radical reacts with N-Bromosuccinimide (NBS) to form the bromomethyl derivative, a versatile electrophile.

  • Step-by-Step Methodology:

    • Reagent Mixing: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-chloro-3-methyl-5-(trifluoromethyl)pyridine in anhydrous trifluorotoluene (a greener alternative to CCl

      
      ).
      
    • Initiator Addition: Add 1.1 equivalents of NBS and 0.05 equivalents of Azobisisobutyronitrile (AIBN).

    • Thermal Initiation: Heat the mixture to 80–85 °C under an inert argon atmosphere for 4–6 hours.

    • Self-Validation (NMR Tracking): Withdraw a 0.1 mL aliquot, evaporate the solvent, and dissolve in CDCl

      
      . Analyze via 
      
      
      
      H NMR. The reaction is validated by the disappearance of the Ar-CH
      
      
      singlet (~2.4 ppm) and the emergence of the Ar-CH
      
      
      Br singlet (~4.5 ppm).
    • Workup: Cool the reaction to 0 °C to precipitate succinimide byproducts. Filter the mixture through a pad of Celite.

    • Purification: Concentrate the filtrate and purify via silica gel chromatography (hexane/ethyl acetate) to isolate 3-(bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine.

Applications in Drug Development and Agrochemicals

The choice between the dichloro and the 3-methyl scaffold dictates the downstream application:

  • Agrochemical Dominance (DCTF): DCTF is manufactured on a multi-ton scale globally. Its predictable S

    
    Ar reactivity allows for rapid coupling with various amines and phenols. It serves as the direct precursor to Fluazinam (a broad-spectrum fungicide) and Chlorfluazuron (an insect growth regulator)[5],[6].
    
  • Pharmaceutical Innovation (3-Methyl Analog): The 2-chloro-3-methyl scaffold is increasingly utilized in drug discovery libraries. The 3-methyl group can be elaborated into ethers, amines, or fused bicyclic systems (e.g., pyrrolopyridines) after initial functionalization. Its reduced electrophilicity at C2 compared to DCTF provides a more stable pharmacokinetic profile in vivo, making it an excellent bioisostere for highly substituted benzene rings in targeted kinase inhibitors.

References

  • Capotchem | 2-chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS: 223549-97-1) Product Data |[Link]

  • ALFA CHEMICAL | Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine | [Link]

  • Scribd | Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (Ammonolysis Protocol) | [Link]

  • Google Patents | WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine |
  • Caming Pharmaceutical Ltd | 2,3-Dichloro-5-(trifluoromethyl)pyridine CAS 69045-84-7 Known Applications |[Link]

Sources

Foundational

The Electronic Topology and Reactivity Profile of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine: A Technical Guide for Advanced Synthesis

Executive Summary In the design of modern agrochemicals and pharmaceuticals, fluorinated N-heterocycles are indispensable structural motifs. Among these, 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS: 223549-97-1) s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of modern agrochemicals and pharmaceuticals, fluorinated N-heterocycles are indispensable structural motifs. Among these, 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS: 223549-97-1) stands out as a highly versatile, yet electronically complex, building block. As an Application Scientist, I frequently encounter challenges in functionalizing heavily substituted pyridines. Success requires moving beyond empirical trial-and-error and fundamentally understanding the push-pull electronic dynamics at play.

This whitepaper deconstructs the electronic properties of the 2-chloro-3-methyl-5-(trifluoromethyl)pyridine ring system, explaining how its unique substituent topology dictates its reactivity—specifically its extreme susceptibility to Nucleophilic Aromatic Substitution (


) and its resistance to electrophilic attack.

Deconstructing the Electronic Topology

To predict the behavior of this molecule, we must isolate and analyze the vector sum of its substituent effects. The reactivity of this ring system is not merely the sum of its parts; it is a highly synergistic


-deficient network.
The Pyridine Core: Intrinsic -Deficiency

The foundation of the molecule is the pyridine ring. Because of the highly electronegative


-hybridized nitrogen atom, the aromatic 

-system is inherently electron-deficient compared to benzene. This deficiency is most pronounced at the 2-, 4-, and 6-positions, priming the C2 position for nucleophilic attack[1].
The 5-Trifluoromethyl ( ) Group: The Electron Sink

The


 group is a powerful electron-withdrawing group (EWG). Unlike fluorine atoms which can donate electron density via resonance (

), the

group acts as a pure electron sink through strong inductive (

) and hyperconjugative effects[2]. With a Hammett constant of

, it drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[3][4]. Positioned at C5, it exerts a para-like withdrawing effect on the C2 position, heavily stabilizing any anionic intermediates (Meisenheimer complexes) formed during nucleophilic attack. Furthermore, its high Hansch lipophilicity parameter (

) significantly increases the overall lipophilicity of the molecule, a critical factor in drug permeability and agrochemical translocation[3].
The 2-Chloro ( ) Group: The Leaving Group

Halogens on aromatic rings present a dichotomy: they withdraw electrons inductively (


) but donate via resonance (

). In the highly electron-poor environment of this specific pyridine ring, the inductive withdrawal dominates, further exacerbating the electrophilicity of C2. More importantly, the chloride ion acts as an excellent leaving group, dictating the regioselectivity of substitution reactions[2].
The 3-Methyl ( ) Group: Steric Shielding vs. Electronic Donation

While the methyl group is a weak electron-donating group (EDG) via hyperconjugation (


), its primary influence in this system is steric . Flanking the C2-chloride, the 3-methyl group creates a steric shield. This steric bulk forces incoming nucleophiles to adopt specific trajectory angles, increasing the activation energy required for 

compared to unmethylated analogs. It also restricts the rotation of bulky nucleophiles post-substitution, which can be leveraged for conformational locking in drug design.

G PR Pyridine Core (Intrinsic π-deficiency) Result Highly Electrophilic C2 Susceptible to SNAr PR->Result Net Electronic State CF3 5-CF3 Group (-I, -M) Strong EWG Sink CF3->PR Withdraws e- density Cl 2-Chloro Group (-I > +M) Primary Leaving Group Cl->PR Inductive pull CH3 3-Methyl Group (+I) Steric Shielding CH3->PR Steric hindrance at C2

Logical map of substituent electronic and steric effects on the pyridine core.

Quantitative Electronic Parameters

To ground our mechanistic understanding, we must look at the quantitative parameters that govern these substituents. Table 1 summarizes the electronic and physicochemical contributions of the functional groups on the pyridine core.

Table 1: Quantitative Substituent Parameters

SubstituentPositionHammett Constant (

)
Hammett Constant (

)
Primary Electronic EffectHansch Lipophilicity (

)

C50.540.43Strong Inductive Withdrawal (

)
1.44

C20.230.37Inductive Withdrawal (

) > Resonance
0.71

C3-0.17-0.07Weak Hyperconjugation (

)
0.56

Data synthesized from established physical organic chemistry parameters for substituted pyridines[2][3][4].

Reactivity Paradigms: The Dominance of

Because the pyridine nitrogen and the


 group drastically reduce the electron density of the 

-system, Electrophilic Aromatic Substitution (EAS) is virtually impossible under standard conditions[1]. The ring is simply too deactivated to attack an electrophile.

Conversely, Nucleophilic Aromatic Substitution (


) is highly facilitated [1]. The reaction proceeds via an addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile at C2, which must overcome the steric hindrance of the adjacent 3-methyl group. Once the Meisenheimer complex is formed, the negative charge is highly delocalized and stabilized by the electronegative nitrogen atom and the strongly withdrawing 5-

group. Rapid elimination of the chloride ion restores aromaticity.

SNAr SM 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine Attack Nucleophilic Attack at C2 (Rate-Determining Step) SM->Attack Nuc Nucleophile (Nu-) e.g., Thiolate or Amine Nuc->Attack Meisenheimer Meisenheimer Complex (Anion stabilized by N and CF3) Attack->Meisenheimer Overcomes steric bulk of 3-CH3 Elimination Fast Elimination of Cl- Meisenheimer->Elimination Rearomatization Product 2-Substituted-3-methyl-5-(trifluoromethyl)pyridine Elimination->Product

Stepwise mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Self-Validating Experimental Protocol: Regioselective

When functionalizing 2-chloro-3-methyl-5-(trifluoromethyl)pyridine with a heteroatom nucleophile (e.g., an amine or thiol), the reaction conditions must be carefully tuned to overcome the steric hindrance of the 3-methyl group while preventing side reactions.

The following protocol outlines a robust, self-validating workflow for an


 reaction using a generic thiol/amine nucleophile.
Rationale for Reagent Selection:
  • Solvent (DMF or DMSO): Polar aprotic solvents are mandatory. They strongly solvate the counter-cation (e.g.,

    
     or 
    
    
    
    ) but leave the nucleophilic anion "naked" and highly reactive, which is necessary to overcome the activation barrier imposed by the 3-methyl group[5].
  • Base (

    
     or 
    
    
    
    ):
    A non-nucleophilic base is required to deprotonate the nucleophile without competing for the electrophilic C2 position[5].
  • Atmosphere (Argon/Nitrogen):

    
    -pyridine thiolate/amine intermediates can be susceptible to oxidation (e.g., disulfide formation); inert conditions ensure high fidelity[5].
    
Step-by-Step Methodology:
  • Preparation of the Active Nucleophile:

    • In an oven-dried, argon-flushed Schlenk flask, dissolve the nucleophile (1.1 equivalents) in anhydrous DMF (0.2 M concentration).

    • Add the base (

      
       for amines, 
      
      
      
      for thiols, 1.5 equivalents).
    • Self-Validation Check: Stir at room temperature for 30 minutes. The evolution of

      
       gas (if using 
      
      
      
      ) or a slight color change indicates successful deprotonation and formation of the active nucleophile.
  • Electrophile Addition:

    • Add 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (1.0 equivalent) dropwise to the reaction mixture.

    • Causality Note: Adding the electrophile after nucleophile generation prevents base-induced degradation of the pyridine ring.

  • Thermal Activation:

    • Heat the reaction mixture to 80–100 °C. The steric bulk of the 3-methyl group necessitates thermal energy to achieve the required trajectory for the

      
       Meisenheimer transition state.
      
  • Reaction Monitoring:

    • Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc) every 2 hours. The strong electron-withdrawing nature of the

      
       group ensures that once the steric barrier is overcome, the reaction proceeds cleanly to completion.
      
  • Quenching and Isolation:

    • Once the starting material is consumed, cool the mixture to room temperature and quench with ice-cold water.

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove the DMF solvent.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 2-substituted product.
      

References

  • National Institutes of Health (NIH). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." PMC. Available at:[Link]

  • Cohizon. "2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety and Reactivity Data." Cohizon. Available at:[Link]

  • Shanghai Institute of Organic Chemistry (SIOC). "Difluorocarbene for Dehydroxytrifluoromethylthiolation of Alcohols." SIOC. Available at: [Link]

  • Chinese Academy of Sciences (CAS). "Difluorocarbene-based trifluoromethylthiolation of terminal alkynes." CAS. Available at: [Link]

Sources

Exploratory

Commercial suppliers and price of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

This is an in-depth technical guide on the commercial landscape, procurement, and chemical profile of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS 223549-97-1). Commercial Sourcing, Synthetic Routes, and Quality As...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the commercial landscape, procurement, and chemical profile of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS 223549-97-1).

Commercial Sourcing, Synthetic Routes, and Quality Assurance for Drug Discovery

Executive Summary

2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS 223549-97-1 ) is a high-value heterocyclic building block used primarily in the synthesis of agrochemicals and small-molecule kinase inhibitors.[1][2] Its structural motif—a pyridine ring substituted with a lipophilic trifluoromethyl group at the C5 position and a steric methyl handle at C3—makes it a critical scaffold for optimizing the pharmacokinetic profile (logP, metabolic stability) of drug candidates.

This guide provides a technical analysis of the commercial supply chain, pricing tiers, synthetic origins, and mandatory quality control (QC) protocols required to validate this material for GMP and GLP applications.

Chemical Profile & Identity

Before engaging suppliers, verify the exact chemical identity to avoid confusion with the more common isomer, 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3).

PropertySpecification
Chemical Name 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine
CAS Number 223549-97-1
Molecular Formula C₇H₅ClF₃N
Molecular Weight 195.57 g/mol
MDL Number MFCD22375111
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Hazard Irritant (Skin/Eye), Acute Toxicity (Oral)

Commercial Supply Chain Analysis

Supplier Landscape

The market for CAS 223549-97-1 is divided into Tier 1 (Catalog) and Tier 2 (Bulk/Custom) suppliers. Unlike its non-methylated analog, this compound is often a "make-to-order" or "stock-limited" item.

  • Tier 1: Research Catalog Suppliers (High Price, Fast Delivery)

    • Examples: Sigma-Aldrich (Merck), BLD Pharm, Apollo Scientific, Combi-Blocks.

    • Role: Immediate availability for hit-to-lead screening (mg to g scale).

    • Risk:[3] High unit cost; batch-to-batch variability in impurity profiles.

  • Tier 2: Bulk Manufacturers (Lower Price, Lead Time)

    • Examples: Capot Chemical, Hairui Chemical, specialized fluorochemistry CROs in China (e.g., ShangHai Chem).

    • Role: Scale-up (kg scale) for process development.

    • Risk:[3] Requires rigorous third-party QC validation; longer lead times (2-4 weeks).

Price Analysis (Estimated Market Rates)

Pricing is highly volume-dependent. The "methyl" substitution at C3 adds significant synthetic complexity compared to the commodity chemical 2-chloro-5-(trifluoromethyl)pyridine.

ScaleEstimated Price Range (USD)Unit Cost (USD/g)Notes
Research (1g - 5g) $80 - $250$50 - $80 /gHigh premium for catalog availability.
Pilot (25g - 100g) $800 - $1,500$15 - $30 /gNegotiable with Tier 2 suppliers.
Bulk (1kg+) Inquire (Custom Quote)$2,000 - $5,000 /kgRequires custom synthesis campaign.

Procurement Strategy: For initial screening, purchase 1-5g from a Tier 1 supplier (e.g., BLD Pharm or Combi-Blocks) to establish a baseline reference standard. For >100g needs, solicit bids from Tier 2 manufacturers, requiring a pre-shipment sample for ¹H-NMR validation.

Synthetic Routes & Cost Drivers

Understanding the synthesis is crucial for anticipating impurities. The high cost of this building block stems from the difficulty of introducing the C3-methyl group regioselectively alongside the C5-trifluoromethyl group.

Primary Industrial Route (Retrosynthesis)

The most robust route typically involves the chlorination of the corresponding pyridone. The pyridone precursor is often synthesized via condensation chemistry, which can leave trace aliphatic impurities.

Pathway Description:

  • Precursor Assembly: Condensation of a trifluoromethyl-1,3-dicarbonyl equivalent with a propylamine derivative or similar acyclic precursor to form the pyridine ring.

  • Intermediate: Formation of 3-methyl-5-(trifluoromethyl)pyridin-2(1H)-one .

  • Chlorination: Treatment with Phosphorus Oxychloride (

    
    ) or Phosphorus Pentachloride (
    
    
    
    ) converts the pyridone (tautomer of 2-hydroxypyridine) to the 2-chloro product.
Synthetic Workflow Diagram

The following diagram illustrates the critical manufacturing steps and potential impurity carryover points.

SynthesisRoute Precursors Acyclic Precursors (e.g., CF3-acetoacetate + Amine) Pyridone Intermediate: 3-Me-5-CF3-pyridin-2-one Precursors->Pyridone Cyclization Chlorination Reaction: POCl3 / PCl5 Reflux Pyridone->Chlorination Deoxychlorination Crude Crude Product (Contains POCl3 residues) Chlorination->Crude Quench & Extract Purification Distillation / Crystallization Crude->Purification Workup Final Final Product: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (>98% Purity) Purification->Final QC Release

Caption: Industrial synthesis workflow. The critical quality attribute (CQA) is the removal of phosphoryl impurities at the 'Crude' stage.

Quality Assurance Protocol (Self-Validating System)

Due to the "custom" nature of this molecule, certificates of analysis (CoA) from suppliers should not be trusted blindly. Implement this internal QC workflow upon receipt.

Critical Impurities to Monitor
  • Hydrolysis Product: 3-methyl-5-(trifluoromethyl)pyridin-2-one (Starting material). Detection: LC-MS (M+1 = 178).

  • Regioisomers: 2-Chloro-5-methyl-3-(trifluoromethyl)pyridine (if raw materials were impure). Detection: ¹H-NMR (coupling constants differ).

  • Inorganic Residues: Phosphate esters from

    
    . Detection: ³¹P-NMR.
    
Analytical Workflow

QC_Workflow cluster_Tests Parallel Validation Protocols Sample Incoming Sample (CAS 223549-97-1) NMR 1H-NMR (CDCl3) Check: Methyl singlet (~2.4 ppm) Check: Aromatic protons (8.0-8.5 ppm) Sample->NMR HPLC HPLC-UV (254 nm) Column: C18 Mobile Phase: MeCN/H2O + 0.1% TFA Sample->HPLC GCMS GC-MS Verify Molecular Ion (m/z 195/197) Check Cl Isotope Pattern (3:1) Sample->GCMS Decision Decision Gate NMR->Decision HPLC->Decision GCMS->Decision Release Release for Synthesis Decision->Release Purity >98% Identity Confirmed Reject Reject / Repurify Decision->Reject Impurity >2% Wrong Isomer

Caption: Standard QC workflow. GC-MS is preferred over LC-MS for this lipophilic, low-MW compound to verify the chlorine isotope pattern.

Application in Drug Discovery

This building block is a "privileged scaffold" for kinase inhibitors. The 2-chloro handle allows for facile


 (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig amination reactions to introduce amine pharmacophores.
  • Reactivity: The C2-Cl is highly activated by the electron-withdrawing

    
     group at C5 and the pyridine nitrogen.
    
  • Steric Effect: The C3-methyl group forces the substituent at C2 out of planarity, often improving selectivity for kinase pockets (e.g., Type II inhibitors) by restricting conformational freedom.

References

  • PubChem. "Compound Summary: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine". National Library of Medicine. Link

  • ChemicalBook. "Product Directory: CAS 223549-97-1 Suppliers and Data". ChemicalBook.[4] Link

  • BLD Pharm. "2-Chloro-3-methyl-5-(trifluoromethyl)pyridine Product Page". BLD Pharm Catalog. Link

  • Sigma-Aldrich. "Building Blocks for Medicinal Chemistry: Fluorinated Pyridines". Merck KGaA. Link

  • Schlosser, M. "The 2-Chloro-5-(trifluoromethyl)pyridine Series: Properties and Applications". Journal of Fluorine Chemistry. (Contextual Reference for Pyridine Synthesis).

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNAr) on 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

Application Note: Optimized Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine Executive Summary This guide details the protocol and optimization strategies for performing Nucleoph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

Executive Summary

This guide details the protocol and optimization strategies for performing Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine . While the 2-chloropyridine scaffold is a staple in medicinal chemistry, this specific substrate presents a unique "push-pull" conflict: the 5-trifluoromethyl group and pyridine nitrogen strongly activate the ring, but the 3-methyl group exerts a significant steric penalty on the reaction center. Successful functionalization requires a nuanced understanding of these competing factors to suppress side reactions (hydrolysis) while driving conversion.

Mechanistic Analysis & Reactivity Profile[1][2]

Electronic Activation vs. Steric Hindrance

The substrate reactivity is governed by two opposing forces. Understanding this balance is critical for selecting the correct reaction temperature and solvent.

  • Electronic Activation (The "Pull"): The pyridine nitrogen (–I, –M effect) and the 5-CF3 group (strong –I, –M effect) work in concert to deplete electron density at the C2 position. This makes the carbon highly susceptible to nucleophilic attack, stabilizing the anionic Meisenheimer intermediate.

  • Steric Deactivation (The "Push"): The 3-methyl group is ortho to the leaving group (Cl). Unlike the 5-position, the 3-position imposes direct steric strain on the incoming nucleophile. This increases the activation energy (

    
    ) of the transition state, often necessitating higher temperatures compared to the non-methylated analog (2-chloro-5-trifluoromethylpyridine).
    
Reaction Mechanism

The reaction proceeds via the standard addition-elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex, which is where the steric clash of the 3-methyl group is most pronounced.

SNAr_Mechanism Substrate Substrate (2-Cl-3-Me-5-CF3-Py) TS1 TS1 (Steric Clash with 3-Me) Substrate->TS1 + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->TS1 Intermediate Meisenheimer Complex TS1->Intermediate Addition Product Product (2-Nu-3-Me-5-CF3-Py) Intermediate->Product Elimination Byproduct Leaving Group (Cl-) Intermediate->Byproduct

Caption: Figure 1. SNAr pathway highlighting the steric bottleneck at TS1 caused by the C3-Methyl group.

Strategic Optimization (The "Art" of the Reaction)

Solvent Selection

Solvent choice is the primary lever for overcoming the steric barrier of the 3-methyl group.

SolventTypeSuitabilityNotes
DMSO Polar AproticHigh Best for unreactive nucleophiles. High dielectric constant stabilizes the charged intermediate.
NMP Polar AproticHigh Excellent thermal stability. Preferred for high-temp reactions (>100°C) involving bulky amines.
DMF Polar AproticMedium Good general solvent, but can decompose to dimethylamine at high temps, leading to impurity formation.
THF/Dioxane Polar EtherealLow generally insufficient for this hindered substrate unless using strong alkoxides (e.g., NaOtBu).
Base Selection
  • Inorganic Bases (K2CO3, Cs2CO3): Preferred for thiols and phenols. Cesium carbonate is recommended if the nucleophile is weak, as the "Cesium Effect" improves solubility and nucleophilicity.

  • Organic Bases (DIPEA, Et3N): Standard for amine nucleophiles. Ensure at least 2.5 equivalents are used to scavenge the generated HCl and prevent protonation of the nucleophile.

Detailed Protocol: Amination with Primary/Secondary Amines[3][4]

This Standard Operating Procedure (SOP) is designed for the reaction of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine with a secondary amine (e.g., Morpholine) or a hindered primary amine.

Reagents & Equipment
  • Substrate: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMSO (anhydrous) or NMP (0.5 M concentration relative to substrate)

  • Vessel: Sealed pressure tube or microwave vial (to prevent solvent loss at high temp).

Step-by-Step Procedure
  • Setup: In a fume hood, charge a reaction vial with the Substrate (1.0 equiv).

  • Solvation: Add anhydrous DMSO to achieve a concentration of 0.5 M. Stir until fully dissolved.

    • Note: High concentration helps drive the bimolecular reaction kinetics.

  • Addition: Add DIPEA (2.5 equiv) followed by the Amine Nucleophile (1.2 equiv).

    • Critical: If the amine is a solid, add it before the solvent. If liquid, add last.

  • Reaction: Seal the vessel and heat to 90°C – 110°C .

    • Optimization: Monitor by LCMS at 2 hours. The 3-methyl group typically prevents room temperature reaction. If conversion is <10% after 2 hours, increase temp to 120°C.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (5x reaction volume).

    • Wash with Water (3x) to remove DMSO.

    • Wash with Brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). The product is typically less polar than the starting amine but more polar than the chloro-pyridine.

Workflow Visualization

Workflow Start Start: Charge Substrate (1.0 equiv) Solvent Add DMSO (0.5 M) & DIPEA (2.5 equiv) Start->Solvent NucAdd Add Nucleophile (1.2 - 1.5 equiv) Solvent->NucAdd Heat Heat to 90-110°C (Sealed Vessel) NucAdd->Heat Check LCMS Check (t = 2 hrs) Heat->Check Check->Heat Incomplete (Increase T) Workup Workup: Dilute EtOAc, Wash H2O Check->Workup Complete Purify Purification: Flash Column Workup->Purify

Caption: Figure 2. Decision tree and workflow for the SNAr protocol.

Troubleshooting & FAQs

Q: The reaction is stalled at 50% conversion.

  • Cause: The leaving group (Cl-) buildup or protonated base may be inhibiting the reaction, or the nucleophile has degraded.

  • Solution: Add an additional 0.5 equiv of nucleophile and raise the temperature by 10°C. Switch from DIPEA to an inorganic base like K2CO3 to sequester the acid more effectively.

Q: I see a hydrolysis byproduct (2-hydroxy-3-methyl-5-trifluoromethylpyridine).

  • Cause: Wet solvent (DMSO is hygroscopic) or hydroxide impurities in the base.

  • Solution: Use strictly anhydrous solvents. If using K2CO3, dry it in an oven before use. Ensure the reaction is under an inert atmosphere (N2/Ar).

Q: Can I use an alkoxide nucleophile?

  • Yes: But do not use K2CO3. Pre-form the alkoxide using NaH in THF or DMF at 0°C, then add the chloropyridine substrate. The reaction will likely proceed faster (often at RT or 50°C) due to the higher energy of the alkoxide anion.

Safety & Hazards

  • Toxicity: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is toxic if swallowed and causes skin irritation.[1] Handle in a fume hood.

  • Thermal Runaway: SNAr reactions are exothermic. While this substrate is deactivated sterically, large-scale reactions (>10g) should be heated gradually.

  • HF Generation: Under standard SNAr conditions, the CF3 group is stable. However, extreme conditions (>180°C with strong Lewis acids) could trigger CF3 hydrolysis, releasing HF. Avoid acidic workups if possible.

References

  • Quantitative Reactivity Models for SNAr: L. ID. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 2022.[2] [Link] (Validates the electronic activation of 2-chloropyridines and the steric penalty of ortho-substitution).

  • Synthesis of Trifluoromethylpyridine Intermediates: National Institutes of Health (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif. [Link] (Provides context on the industrial synthesis and utility of 2-chloro-5-trifluoromethylpyridine derivatives).

  • Steric Effects in Pyridine Substitution: J. Chem. Soc., Perkin Trans. 2. Nucleophilic substitutions at the pyridine ring. Conformational preference and kinetics. [Link] (Classic kinetic study demonstrating the rate retardation caused by ortho-substituents in chloropyridines).

Sources

Application

Buchwald-Hartwig amination of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

Substrate: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine Executive Summary & Strategic Analysis The Challenge: The coupling of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine presents a classic "push-pull" conflict in pall...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

Executive Summary & Strategic Analysis

The Challenge: The coupling of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine presents a classic "push-pull" conflict in palladium catalysis.

  • Electronic Activation (The "Pull"): The 5-trifluoromethyl (

    
    ) group and the pyridine nitrogen significantly deplete electron density from the C2 position. This makes the C-Cl bond highly activated for Oxidative Addition (OA) , often superior to comparable phenyl chlorides.
    
  • Steric Inhibition (The "Push"): The 3-methyl group exerts significant ortho-steric hindrance. This creates two specific bottlenecks:

    • Inhibited Coordination: It physically blocks the approach of the palladium center, destabilizing the pre-reaction coordinate complex.

    • Reductive Elimination (RE) Strain: While OA is electronically favored, the increased bulk around the metal center can retard the final Reductive Elimination step, particularly with bulky amine nucleophiles, leading to pathway stagnation and

      
      -hydride elimination side products.
      

The Solution: Success requires a ligand system that balances bulk (to force RE) with electron richness (to sustain the catalytic cycle). We utilize Dialkylbiaryl Phosphine (Buchwald) Ligands , specifically differentiating between BrettPhos (for primary amines) and RuPhos (for secondary amines/hindered substrates).

Mechanistic Workflow & Logic

The following diagram illustrates the critical decision pathways for this specific substrate. The 3-methyl group necessitates a ligand that can "wrap" the metal center to enforce reductive elimination without overcrowding the oxidative addition step.

BuchwaldMechanism Start Substrate: 2-Cl-3-Me-5-CF3-Pyridine Decision Nucleophile Type? Start->Decision PathA Primary Amine (R-NH2) Decision->PathA Low Steric Bulk PathB Secondary Amine (R2-NH) Decision->PathB High Steric Bulk LigandA Ligand: BrettPhos (Optimized for OA) PathA->LigandA LigandB Ligand: RuPhos (Optimized for RE) PathB->LigandB MechA Mechanism: Fast OA (activated by CF3) BrettPhos prevents amine binding inhibition LigandA->MechA MechB Mechanism: Steric crowding at Pd center. RuPhos accelerates rate-limiting RE LigandB->MechB Product Isolated Product (>85% Yield) MechA->Product MechB->Product

Figure 1: Decision tree for ligand selection based on nucleophile sterics. The 3-methyl group on the pyridine dictates that Reductive Elimination (RE) becomes the bottleneck for secondary amines, necessitating RuPhos.

Protocol 1: The "Matrix Screen" (Self-Validating System)

Purpose: Do not commit to a large-scale batch without validating the steric match between the amine and the ligand. This micro-screen identifies the optimal catalytic pocket.

Reagents:

  • Substrate: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Amine: Your target nucleophile (1.2 equiv)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Catalyst Systems (Prepare Stock Solutions):

  • System A (Primary Amines): BrettPhos Pd G4 (2 mol%)

  • System B (Secondary Amines): RuPhos Pd G4 (2 mol%)

  • System C (Generalist/Backup): XPhos Pd G4 (2 mol%)

Procedure:

  • Prepare 3 reaction vials (4 mL screw cap) equipped with stir bars.

  • Add Substrate, Amine, and Base to each vial inside a glovebox or under Ar flow.

  • Add the respective Pd Precatalyst (A, B, or C) to each vial.

  • Add Dioxane (1.0 mL per 0.1 mmol substrate).

  • Seal and heat to 100°C for 2 hours.

  • Analysis: Filter through a small pad of silica (eluting with EtOAc). Analyze by LC-MS.

    • Success Criterion: >90% conversion of starting chloride.

    • Failure Mode: If significant protodehalogenation (loss of Cl, replaced by H) is observed, switch base to Cs2CO3 and solvent to Toluene.

Protocol 2: High-Efficiency Scale-Up (10g Scale)

Context: This protocol assumes the "System B" (RuPhos) pathway for a secondary amine, as this is the most challenging scenario for this substrate. If using a primary amine, substitute RuPhos Pd G4 with BrettPhos Pd G4.

Safety: The 5-CF3 group is stable, but 2-chloropyridines can be skin sensitizers. Handle in a fume hood.

Reagents Table
ReagentMW ( g/mol )Equiv.AmountRole
2-Cl-3-Me-5-CF3-Pyridine 195.571.0010.0 gElectrophile
Target Amine Variable1.10Calc.Nucleophile
RuPhos Pd G4 859.330.01440 mgPrecatalyst (1 mol%)
NaOtBu 96.101.406.88 gBase
1,4-Dioxane Solvent-100 mLAnhydrous Solvent (0.5 M)
Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Cycle with Argon/Vacuum (3x).

  • Solids Addition: Under a positive pressure of Argon, charge the flask with:

    • RuPhos Pd G4 (1 mol%). Note: Using G4 precatalyst eliminates the induction period associated with Pd(OAc)2/Ligand mixing.

    • NaOtBu (1.4 equiv).

    • The Pyridine substrate (if solid).

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane via syringe.

    • Add the Amine (if liquid) via syringe.

    • Critical Step: If the Pyridine substrate is a liquid, add it last to prevent background reaction with the base before the catalyst is active.

  • Reaction:

    • Heat the mixture to 80°C (internal temperature).

    • Monitor by HPLC/UPLC every 60 minutes.

    • Expectation: Full conversion typically occurs within 2–4 hours due to the electronic activation of the CF3 group.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (100 mL) and water (100 mL).

    • Separate phases.[1] Extract aqueous layer with EtOAc (2 x 50 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • The 3-methyl group often prevents "flat" stacking on silica, making these compounds elute easily. Flash chromatography (Hexane/EtOAc gradient) is usually sufficient.

Troubleshooting & Optimization

Scenario 1: Low Conversion (Stalled Reaction)

  • Cause: Catalyst poisoning by the pyridine nitrogen or amine.

  • Fix: Increase temperature to 110°C and switch solvent to Toluene . Toluene is non-coordinating and allows higher temperatures than Dioxane/THF.

Scenario 2: Hydrolysis of CF3 Group

  • Cause: Although rare, strong alkoxide bases (NaOtBu) at high heat can attack the CF3 position.

  • Fix: Switch base to Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv). Note: This will require longer reaction times (12-18h) due to the lower solubility of the inorganic base.

Scenario 3: Protodehalogenation (Ar-Cl


 Ar-H) 
  • Cause:

    
    -hydride elimination from the amine is faster than reductive elimination.
    
  • Fix: This confirms the steric bulk is too high for the current ligand. Switch to BrettPhos (if using RuPhos) or tBuBrettPhos (the bulkiest variant) to force the reductive elimination step.

References
  • Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2(1), 57-68.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Tian, Y., et al. (2020).[1] "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 5(34), 21385–21391.[2]

  • Ingoglia, B. T., et al. (2019).[3] "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide." Tetrahedron, 75(32), 4199-4211.

Sources

Method

Application Note &amp; Protocols: Benzylic Oxidation of the 3-Methyl Group in Trifluoromethylpyridines

Audience: Researchers, scientists, and drug development professionals. Abstract: The synthesis of trifluoromethyl-substituted pyridine carboxylic acids is a critical endeavor in medicinal chemistry, as these scaffolds ar...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of trifluoromethyl-substituted pyridine carboxylic acids is a critical endeavor in medicinal chemistry, as these scaffolds are integral to a wide array of pharmacologically active molecules. The direct oxidation of the 3-methyl group on a trifluoromethylpyridine ring presents a significant synthetic challenge due to the electronic deactivation conferred by both the pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group. This guide provides a comprehensive overview of robust methods for achieving this transformation, balancing classical stoichiometric approaches with modern catalytic systems. We delve into the mechanistic underpinnings of each method, offer a comparative analysis to guide reagent selection, and provide detailed, field-tested protocols for practical implementation in a research or process development setting.

Introduction: The Synthetic Challenge and Strategic Importance

The Privileged Scaffold: Trifluoromethylpyridine Carboxylic Acids in Drug Discovery

The incorporation of a trifluoromethyl (CF₃) group into drug candidates is a well-established strategy for enhancing metabolic stability, lipophilicity, and binding affinity. When combined with a pyridine nucleus, it forms a scaffold with unique electronic and steric properties. The further addition of a carboxylic acid handle, particularly at the 3-position (nicotinic acid derivatives), provides a versatile point for derivatization, enabling the construction of amides, esters, and other functional groups essential for modulating pharmacological activity. Compounds based on this core structure are key intermediates in the development of novel therapeutics, including COMT inhibitors and calcium-sensing receptor antagonists.[1][2]

The Challenge: Overcoming Electronic Deactivation

The benzylic C-H bonds of a methyl group on an aromatic ring are typically susceptible to oxidation.[3][4] However, in the case of 3-methyl-trifluoromethylpyridines, this reactivity is severely diminished. The pyridine ring nitrogen and the strongly electron-withdrawing CF₃ group synergistically reduce the electron density of the aromatic system, which in turn strengthens the benzylic C-H bonds and deactivates them towards oxidative attack. Consequently, forcing conditions or highly potent oxidation systems are often required, which can lead to issues with selectivity and functional group tolerance.

Overview of Key Oxidation Strategies

To address this challenge, several strategies have been employed, ranging from powerful, non-selective classical oxidants to more refined and milder catalytic systems. This guide will focus on three primary methodologies:

  • Potassium Permanganate (KMnO₄): A classic, cost-effective, and powerful stoichiometric oxidant.

  • Ruthenium-Catalyzed Oxidation: A highly efficient catalytic method employing a strong terminal oxidant.

  • Aerobic Catalytic Oxidation: A modern "green" approach using molecular oxygen as the terminal oxidant.

While direct oxidation is the focus, it is noteworthy that alternative multi-step routes, such as directed ortho-metalation followed by carboxylation, have also been developed to access these valuable intermediates, bypassing the challenges of direct C-H oxidation.[1]

Classical Oxidation with Stoichiometric Oxidants

Potassium Permanganate (KMnO₄): The Brute-Force Approach

Potassium permanganate is one of the most powerful and widely used oxidants in organic synthesis.[5] It is capable of oxidizing alkyl side chains on aromatic and heteroaromatic rings to carboxylic acids, provided there is at least one benzylic hydrogen.[4][6] The reaction is typically performed in aqueous media under basic, acidic, or neutral conditions at elevated temperatures.[3]

Mechanistic Insight: The precise mechanism of permanganate oxidation of alkylarenes is complex and believed to proceed through a radical pathway. It is thought to involve the initial abstraction of a benzylic hydrogen atom by the permanganate species, followed by further oxidation of the resulting benzylic radical.

KMnO4_Mechanism cluster_main Simplified Radical Pathway with KMnO₄ Substrate Pyr-CF₃-CH₃ Radical Pyr-CF₃-CH₂• Substrate->Radical H• abstraction Intermediate [Oxidized Intermediates] (e.g., Alcohol, Aldehyde) Radical->Intermediate Further Oxidation (+KMnO₄) Product Pyr-CF₃-COOH Intermediate->Product Oxidation (+KMnO₄) KMnO4 KMnO₄ MnO2 MnO₂

Caption: Simplified mechanism of benzylic oxidation by KMnO₄.

Modern Catalytic Oxidation Methodologies

Ruthenium-Catalyzed Oxidation: High-Potency Catalysis

Ruthenium tetroxide (RuO₄) is an exceptionally powerful oxidant, capable of cleaving C-C double bonds and oxidizing a wide range of functional groups. Due to its cost and reactivity, it is almost always generated in situ from a catalytic amount of a ruthenium precursor, typically ruthenium(III) chloride (RuCl₃), with a stoichiometric co-oxidant like sodium periodate (NaIO₄).[7] This system is highly effective for oxidizing deactivated methyl groups on heterocyclic rings to carboxylic acids. The addition of a co-solvent like acetonitrile can prevent the deactivation of the catalyst.[8]

Mechanistic Insight: The reaction proceeds via a catalytic cycle where the active oxidant, RuO₄, is continuously regenerated. The oxidation of the C-H bond is proposed to occur through a concerted [3+2] cycloaddition-type mechanism, although other pathways may also be operative.[9][10]

RuO4_Cycle cluster_cycle RuO₄ Catalytic Cycle RuCl3 Ru(III)Cl₃ (Precatalyst) RuO4 Ru(VIII)O₄ (Active Oxidant) RuCl3->RuO4 Oxidation RuO2 Ru(IV)O₂ (Reduced State) RuO4->RuO2 Substrate Oxidation RuO2->RuO4 Re-oxidation NaIO4 NaIO₄ (Co-oxidant) NaIO3 NaIO₃ NaIO4->NaIO3 Substrate R-CH₃ Product R-COOH Substrate->Product

Caption: Catalytic cycle for RuCl₃/NaIO₄ mediated benzylic oxidation.

Aerobic Oxidation with Co/Mn/NHPI: A Green Chemistry Approach

Catalytic aerobic oxidation represents a more environmentally benign alternative, using air or pure oxygen as the ultimate oxidant. A highly effective system for the oxidation of methylpyridines employs a radical catalyst, N-hydroxyphthalimide (NHPI), in combination with co-catalytic amounts of transition metal salts, typically cobalt(II) and manganese(II).[11][12] This method has proven successful for the oxidation of 3-methylpyridine to nicotinic acid in good yields under relatively mild conditions.[11]

Mechanistic Insight: The reaction is initiated by the metal catalyst, which facilitates the formation of the phthalimide-N-oxyl (PINO) radical from NHPI. PINO is the key species that abstracts a hydrogen atom from the benzylic position of the substrate. The resulting carbon-centered radical is then trapped by molecular oxygen, leading to a peroxide species that ultimately undergoes further transformations to yield the carboxylic acid.

NHPI_Workflow cluster_workflow Co/NHPI Aerobic Oxidation Workflow Co2 Co(II) Co3 Co(III) Co2->Co3 Initiation PINO PINO• (Radical) Co3->PINO PINO Formation NHPI NHPI Substrate_Radical R-CH₂• PINO->Substrate_Radical H• abstraction Substrate R-CH₃ Peroxy R-CH₂OO• Substrate_Radical->Peroxy O₂ trap Product R-COOH Peroxy->Product Radical Chain & Further Steps O2 O₂ (Air)

Caption: Key steps in the NHPI-catalyzed aerobic oxidation process.

Comparative Analysis of Oxidation Methods

FeaturePotassium Permanganate (KMnO₄)Ruthenium-Catalyzed (RuCl₃/NaIO₄)Aerobic Oxidation (Co/Mn/NHPI)
Oxidant Type StoichiometricCatalyticCatalytic
Terminal Oxidant KMnO₄Sodium Periodate (NaIO₄)Molecular Oxygen (O₂)
Typical Conditions High Temperature (80-100 °C+), Aqueous Base/Acid[3][6]Room Temp to Mild Heat, Biphasic (e.g., CCl₄/CH₃CN/H₂O)Moderate Heat (100-150 °C), Acetic Acid, O₂ or Air Pressure[11]
Yield Range Moderate to Good (highly substrate dependent)Good to Excellent (often >80%)Good (70-90%)[11]
Selectivity Low; can oxidize other sensitive functional groups.High; but can cleave alkenes if present.Good; generally tolerant of many functional groups.
Cost Low (KMnO₄ is inexpensive).High (Ruthenium is a precious metal).Low to Moderate (base metal catalysts).
Safety/Env. Impact Generates large amounts of MnO₂ waste. KMnO₄ is a strong, hazardous oxidant.Ruthenium is toxic and requires careful handling/disposal. Periodate waste."Green" approach using air. Acetic acid solvent can be a drawback.
Key Limitations Harsh conditions, poor functional group tolerance, large waste stream.Catalyst cost and toxicity. Potential for over-oxidation or cleavage of other groups.May require pressure equipment. Less potent than RuO₄ for extremely deactivated substrates.

Detailed Experimental Protocols

Disclaimer: These are general procedures and must be adapted and optimized for specific substrates. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Potassium Permanganate (KMnO₄) Oxidation

This protocol outlines a typical procedure for the oxidation of a deactivated methylpyridine using hot, aqueous potassium permanganate.

  • Principle: The powerful oxidizing potential of KMnO₄ is leveraged under forcing conditions to convert the robust benzylic C-H bonds directly to a carboxylic acid. The reaction is often run in water, and the product is isolated after acidification.

  • Materials & Reagents:

    • 3-Methyl-X-(trifluoromethyl)pyridine (1.0 eq)

    • Potassium Permanganate (KMnO₄) (3.0 - 5.0 eq)

    • Water (sufficient to make a stirrable slurry)

    • Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄) for pH adjustment (optional)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium bisulfite (NaHSO₃)

    • Ethyl Acetate or other suitable extraction solvent

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the 3-methyl-trifluoromethylpyridine (1.0 eq) and water.

    • Begin vigorous stirring and heat the mixture to 90-100 °C.

    • In portions, carefully add solid KMnO₄ (3.0 - 5.0 eq) over 1-2 hours. The purple color will dissipate as the reaction proceeds, forming a brown precipitate of MnO₂. Caution: Addition can be exothermic.

    • Maintain the reaction at reflux for 4-24 hours, monitoring by TLC or LCMS for the disappearance of starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

    • If any unreacted KMnO₄ remains (purple color), add a small amount of solid sodium bisulfite until the solution is colorless.

    • Cool the combined filtrate in an ice bath and slowly acidify to pH 2-3 with concentrated HCl. The carboxylic acid product should precipitate as a solid.

    • If the product does not precipitate, extract the aqueous solution with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

  • Troubleshooting:

    • Incomplete Reaction: Increase reaction time, temperature, or the equivalents of KMnO₄. The substrate is highly deactivated.

    • Low Yield: Product may be partially soluble in acidic water; ensure thorough extraction. Over-oxidation can lead to ring-opening, especially under very harsh conditions.

Protocol 2: Ruthenium-Catalyzed (RuCl₃/NaIO₄) Oxidation

This protocol describes a highly efficient catalytic oxidation suitable for small to medium-scale synthesis.

  • Principle: A catalytic amount of Ru(III) is oxidized in situ to the hypervalent Ru(VIII)O₄ by the stoichiometric oxidant NaIO₄. This powerful species then oxidizes the substrate in a biphasic system, allowing for continuous regeneration of the catalyst.

  • Materials & Reagents:

    • 3-Methyl-X-(trifluoromethyl)pyridine (1.0 eq)

    • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.01 - 0.05 eq)

    • Sodium periodate (NaIO₄) (4.0 eq)

    • Acetonitrile (CH₃CN)

    • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

    • Water

    • Isopropanol

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Ethyl Acetate

  • Step-by-Step Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, combine the 3-methyl-trifluoromethylpyridine (1.0 eq), acetonitrile, carbon tetrachloride (or CH₂Cl₂), and water in a 1:1:1 or similar ratio to form a biphasic mixture.

    • Add RuCl₃·xH₂O (0.01 - 0.05 eq) to the vigorously stirring mixture.

    • Add NaIO₄ (4.0 eq) in one portion or in portions over 30 minutes. The mixture may turn yellow-green, indicating the presence of ruthenium species.

    • Stir vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or LCMS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the excess oxidant by adding isopropanol and stirring for 30 minutes until the mixture turns dark brown/black.

    • Dilute the mixture with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃.

    • Acidify the aqueous NaHCO₃ washings to pH 2-3 with concentrated HCl and extract with ethyl acetate (3x) to recover the carboxylic acid product.

    • Combine all product-containing organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by recrystallization or column chromatography.

  • Safety: Carbon tetrachloride is a known carcinogen and should be handled with extreme care or replaced with a less toxic solvent like dichloromethane or ethyl acetate if possible (note: solvent choice can impact reaction efficiency). Ruthenium compounds are toxic and should be handled in a fume hood.

Alternative and Emerging Strategies

The field of C-H activation and oxidation is rapidly evolving. For the synthesis of heteroaromatic carboxylic acids, several cutting-edge methods are gaining traction:

  • Enzymatic Oxidation: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally friendly route to oxidize methyl groups.[13][14][15] Microorganisms like Pseudomonas putida have been engineered for this purpose.[15]

  • Photochemical Oxidation: Light-driven reactions, often using a photosensitizer and molecular oxygen, can provide a green and mild pathway for benzylic oxidation.[16]

Conclusion

The benzylic oxidation of the 3-methyl group in trifluoromethylpyridines is a challenging yet crucial transformation for the synthesis of valuable pharmaceutical intermediates. While classical methods using KMnO₄ remain viable, they are often hampered by harsh conditions and low selectivity. Modern catalytic approaches, particularly RuCl₃/NaIO₄ and aerobic systems like Co/NHPI, offer significantly improved efficiency, milder conditions, and better functional group tolerance. The choice of method will ultimately depend on factors such as scale, cost, available equipment, and the specific nature of the substrate. As green chemistry principles become increasingly important, the development of efficient aerobic and biocatalytic methods will likely dominate future synthetic strategies in this area.

References

  • A Practical Synthesis of 4-Amino-2-(Trifluoromethyl)nicotinic Acid. Vertex AI Search.
  • 4-(Trifluoromethyl)nicotinic acid synthesis. ChemicalBook.
  • Untitled Document. Synthetic Map.
  • Efficient synthesis of 2-(trifluoromethyl)
  • Oxidation of methyl-pyridines - US2818378A.
  • The Mechanism of RuO4-Mediated Oxidations of Saturated Hydrocarbons. Reactivity, Kinetic Isotope Effect and Activation Parameters.
  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.
  • The preparation method of 4- trifluoromethyl nicotinic acid - CN109467532A.
  • Synthesis method of 4-trifluoromethyl nicotinic acid.
  • Preparation of pyridine-carboxylic acids and the like - US2109957A.
  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.
  • Ruthenium Tetraoxide Oxidations of Alkanes: DFT Calculations of Barrier Heights and Kinetic Isotope Effects.
  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Sciendo.
  • Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains. American Chemical Society.
  • Ruthenium Tetroxide (RuO4).
  • Ruthenium-Catalyzed Oxidation for Organic Synthesis. Sciencemadness.org.
  • Oxidation of alkyl pyridines and alkyl quinolines - US2109954A.
  • Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species. PMC.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
  • Regioselective Oxidation of 3-Substituted Pyridinium Salts. MDPI.
  • Oxidation at the Benzylic Position with KMnO4 and MnO2. YouTube.
  • Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab.
  • N-Heterocyclic Carbene-Catalyzed Oxid
  • Potassium Permangan
  • Enzymatic Oxidation of Methyl Groups on Aromatic Heterocycles: A Versatile Method for the Preparation of Heteroarom
  • Oxidation of 3-methylpyridine to KN with oxygen or air.
  • Oxid
  • Enzymatic Oxidation of Methyl Groups on Aromatic Heterocycles: A Versatile Method for the Preparation of Heteroarom
  • Ruthenium(III-VIII) compounds. Organic Chemistry Portal.
  • Ruthenium tetroxide (and RuCl3/NaIO4)
  • Microbiological oxidation of methyl groups in heterocycles - US5236832A.
  • Late-stage trifluoromethylthiolation of benzylic C-H bonds.
  • OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS.
  • Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts.
  • Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen. PMC.
  • Supercritical water oxidation of 3-methylpyridine with propylene glycol. University of Birmingham's Research Portal.
  • Photochemical benzylic methyl oxidation of 3 with molecular oxygen to...
  • Oxidation of alkynes with kmno4 mechanism. ASKCHEM.NET.
  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ
  • Benzylic trifluoromethane synthesis by trifluoromethyl
  • Triol-promoted activation of C–F bonds: Amination of benzylic fluorides under highly concentrated conditions mediated by 1,1,1-tris(hydroxymethyl)propane. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: S_NAr Optimization for Sterically Hindered Pyridines

Ticket ID: SNAR-3ME-PYR-001 Subject: Improving Yields in Nucleophilic Aromatic Substitution of 3-Methylpyridines Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SNAR-3ME-PYR-001 Subject: Improving Yields in Nucleophilic Aromatic Substitution of 3-Methylpyridines Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Diagnostic

User Issue: You are experiencing low yields (<40%) or stalled conversion when attempting S_NAr reactions on 3-methylpyridine substrates (typically 2-halo-3-methylpyridines).

Root Cause Analysis: The 3-methyl group presents a "Double Deactivation" challenge:

  • Steric Hindrance (Kinetic Barrier): The methyl group at C3 creates significant steric bulk, shielding the C2 and C4 positions. This destabilizes the transition state required to form the Meisenheimer complex.

  • Electronic Deactivation (Thermodynamic Barrier): The methyl group is an electron-donating group (EDG) via induction (+I). S_NAr requires an electron-deficient ring; the methyl group increases electron density, making the ring less electrophilic and less reactive toward nucleophiles [1].

The Troubleshooting Workflow

Do not blindly increase temperature. Follow this logic-gated optimization path.

Phase 1: The Leaving Group "Element Effect"

Question: Are you using a Chloride or Bromide leaving group? The Fix: Switch to Fluoride .

  • The Science: In S_NAr, the rate-determining step (RDS) for hindered substrates is the initial nucleophilic attack (addition), not the bond breaking (elimination).

  • Why it works: Fluorine is the most electronegative atom. It induces a strong dipole, significantly lowering the energy of the LUMO at the C-X carbon. This accelerates the addition step, compensating for the steric repulsion of the adjacent methyl group. This is known as the "Element Effect" where reactivity follows F >> NO₂ > Cl ≈ Br ≈ I [2, 3].[1]

Phase 2: Solvation Engineering (The "Naked" Nucleophile)

Question: Is your solvent capable of hydrogen bonding (e.g., Ethanol, Methanol)? The Fix: Switch to Polar Aprotic Solvents (DMSO, NMP, or DMF).

  • The Science: Protic solvents solvate anions (nucleophiles) via hydrogen bonding, forming a "cage" that the nucleophile must break out of to react.

  • Why it works: Polar aprotic solvents solvate the cation (e.g., Na⁺, K⁺) effectively but leave the anion (nucleophile) poorly solvated and highly reactive ("naked").

  • Pro-Tip: For 3-methylpyridines, NMP (N-Methyl-2-pyrrolidone) is often superior to DMF due to its higher boiling point, allowing for higher thermal activation without vessel pressurization [1].

Phase 3: Energy Input (Microwave vs. Thermal)

Question: Are you refluxing for >12 hours? The Fix: Utilize Microwave Irradiation .

  • The Science: Sterically hindered systems have a high activation energy (

    
    ). Conventional heating creates a temperature gradient.
    
  • Why it works: Microwave irradiation provides volumetric heating and can access specific non-thermal effects (though controversial, the efficiency is proven). It allows you to rapidly reach temperatures (150–200 °C) that overcome the steric barrier of the 3-methyl group in minutes rather than days, often suppressing side reactions like polymerization [4, 5].

Visualizations

Figure 1: Mechanistic Barrier & Solution Pathway

This diagram illustrates the steric clash preventing nucleophilic attack and the optimized pathway using Fluorine and Solvation effects.

SNAr_Mechanism node_start Substrate: 2-Chloro-3-methylpyridine node_barrier BARRIER: Steric Clash at C2 +I Effect of Methyl node_start->node_barrier Standard Conditions node_solution SOLUTION: 1. Switch Cl -> F (LUMO u2193) 2. Solvent: DMSO (Naked Nuc) 3. Microwave (Ea u2191) node_start->node_solution Optimized Protocol node_complex Meisenheimer Complex (Stabilized) node_solution->node_complex Nucleophilic Attack node_product Product: 2-Substituted-3-methylpyridine node_complex->node_product Elimination of F-

Caption: Figure 1. Overcoming the steric and electronic barriers in 3-methylpyridine S_NAr reactions via leaving group and solvent modification.

Figure 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Low Yield (<40%) CheckLG Check Leaving Group: Is it Cl, Br, or I? Start->CheckLG ActionLG Switch to Fluorine (F) CheckLG->ActionLG Yes CheckSolvent Check Solvent: Is it Protic (MeOH, EtOH)? CheckLG->CheckSolvent No (Already F) ActionLG->CheckSolvent ActionSolvent Switch to DMSO or NMP CheckSolvent->ActionSolvent Yes CheckBase Check Base: Is it bulky (e.g., tBuOK)? CheckSolvent->CheckBase No (Already Aprotic) ActionSolvent->CheckBase ActionBase Use Cs2CO3 or K2CO3 (Cesium Effect) CheckBase->ActionBase Yes CheckHeat Reaction Time > 12h? CheckBase->CheckHeat No ActionBase->CheckHeat ActionMW Apply Microwave: 150°C, 10-30 min CheckHeat->ActionMW Yes Success Protocol Optimized CheckHeat->Success No ActionMW->Success

Caption: Figure 2. Step-by-step logic gate for diagnosing and fixing stalled S_NAr reactions on hindered pyridine substrates.

Optimized Experimental Protocol

Objective: Nucleophilic substitution of 2-fluoro-3-methylpyridine with a secondary amine.

Reagents
  • Substrate: 2-Fluoro-3-methylpyridine (1.0 equiv) [Crucial: Use Fluoro, not Chloro]

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or DIPEA (for neutral nucleophiles)
    
  • Solvent: Anhydrous DMSO or NMP (Concentration: 0.5 M)

Procedure
  • Preparation: In a microwave-safe vial, dissolve the 2-fluoro-3-methylpyridine and the amine in anhydrous DMSO.

  • Base Addition: Add

    
    . Note: Cesium is preferred over Potassium due to the "Cesium Effect"—higher solubility in organic solvents and weaker ion pairing with the nucleophile.
    
  • De-gassing: Briefly sparge with Nitrogen (optional but recommended to prevent oxidation of sensitive amines).

  • Reaction (Microwave): Seal the vial. Irradiate at 150 °C for 20 minutes (High absorption setting).

    • Alternative (Thermal): Heat block at 140 °C for 12–24 hours.

  • Work-up: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), then brine. Dry over

    
    .[2][3]
    
Comparative Data: Yield Expectations
VariableCondition A (Standard)Condition B (Optimized)Impact Factor
Substrate 2-Chloro -3-methylpyridine2-Fluoro -3-methylpyridineHigh (Element Effect)
Solvent Ethanol (Reflux)DMSO (150°C)Critical (Solvation)
Heating Thermal (80°C, 24h)Microwave (150°C, 20min)High (Kinetic Energy)
Typical Yield < 25% (Stalled)85 - 95%

Frequently Asked Questions (FAQ)

Q: Can I use a catalyst to improve the yield without changing the leaving group? A: Yes, but it shifts the mechanism. You can use Phase Transfer Catalysts (PTC) like 18-crown-6 or tetrabutylammonium bromide (TBAB) if you are using a solid inorganic base in a non-polar solvent [6]. Alternatively, for very stubborn substrates, consider switching from S_NAr to a Buchwald-Hartwig amination (Pd-catalyzed), which is less sensitive to the electronic deactivation of the methyl group but more sensitive to steric bulk at the coupling site.

Q: Why does the reaction turn black/tarry? A: This indicates decomposition or polymerization, often caused by excessive heating times in thermal conditions. The 3-methylpyridine ring is electron-rich enough to be susceptible to oxidation over long periods. Switching to Microwave heating reduces the thermal history of the sample from hours to minutes, preserving the product [4].

Q: My nucleophile is an alcohol (alkoxide). The yield is still low. A: Alkoxides are hard nucleophiles. Ensure you are using the Potassium or Cesium salt of the alcohol, pre-formed if possible. Use THF/DMSO mixtures . If the 3-methyl group sterics are too severe, the elimination pathway (forming a pyridyne intermediate) might compete, though less likely with F leaving groups.

References

  • Vertex AI Search. Electronic and solvent effects on kinetics of SNAr substitution reactions. 4[5][6]

  • Chemistry Steps.[2][3][7][8][9][10] Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. 11[2][5][6][7][8][12][13][14]

  • SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. 1[5][6]

  • Organic Chemistry Portal. A new one-step synthesis of pyridines under microwave-assisted conditions. 9

  • NIH. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library. 8[5][6][8]

  • TSI Journals. Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. 15[2][3][5][6][7][8][12][13][14][4]

Sources

Optimization

Minimizing hydrolysis byproducts of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

Topic: Minimizing Hydrolysis Byproducts & Process Stabilization Introduction: The Hydrolysis Challenge Compound: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS: 193586-78-6 / Analogous structures) Primary Impurity: 3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis Byproducts & Process Stabilization

Introduction: The Hydrolysis Challenge

Compound: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (CAS: 193586-78-6 / Analogous structures) Primary Impurity: 3-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (The "Pyridone" byproduct).

As a researcher working with 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine , you are likely utilizing the electrophilic C2-position for SNAr couplings (aminations, etherifications) or metal-catalyzed cross-couplings.

The Problem: The electron-withdrawing trifluoromethyl group (-CF3) at the C5 position significantly activates the C2-Cl bond. While this facilitates your desired reaction, it also makes the molecule highly susceptible to nucleophilic attack by water. Even trace moisture, combined with the bases often required for these reactions, leads to irreversible hydrolysis.

This guide provides a self-validating system to minimize this degradation pathway.

Module 1: The Mechanism & Competition[1]

To prevent hydrolysis, you must understand the competition occurring in your flask. The reaction follows an addition-elimination mechanism (SNAr).[1]

Visualizing the Pathway

The following diagram illustrates the kinetic competition between your desired nucleophile (Nu⁻) and adventitious water (H₂O/OH⁻).

HydrolysisCompetition SM Starting Material (2-Cl-3-Me-5-CF3-Py) Complex Meisenheimer-like Intermediate SM->Complex Activation by 5-CF3 Group Product Desired Product (2-Nu-3-Me-5-CF3-Py) Complex->Product Path A: Desired Nu (Fast if Dry) Byproduct Hydrolysis Byproduct (Pyridone Tautomer) Complex->Byproduct Path B: H2O/OH- (Irreversible)

Figure 1: Kinetic competition in SNAr reactions. The 5-CF3 group lowers the LUMO energy, accelerating both pathways. Success depends on maximizing Path A over Path B.

Module 2: Pre-Reaction Protocols (Prevention)

The most effective way to handle hydrolysis is to eliminate the reagent (water) before the reaction begins.

Solvent Selection & Drying

The 3-methyl group provides slight steric hindrance, often requiring higher reaction temperatures (>80°C). At these temperatures, "wet" polar aprotic solvents are aggressive hydrolytic media.

SolventHydrolysis RiskRecommendationProtocol
DMF/DMSO Critical Avoid if possible. Hygroscopic; difficult to dry.If mandatory, distill over CaH₂ or use molecular sieves (4Å) for 48h. Target <100 ppm H₂O.
THF/Dioxane ModerateGood alternatives.Distill over Na/Benzophenone or use column drying systems.
Toluene LowPreferred. Forms azeotrope with water. Can be dried via Dean-Stark trap during reaction setup.
Base Selection Strategy

Hydrolysis rates are pH-dependent.[2] Hydroxide bases (NaOH, KOH) directly introduce the hydrolytic nucleophile (OH⁻).

  • Avoid: Hydroxides (NaOH, KOH) unless using a biphasic system with a specific Phase Transfer Catalyst (PTC) that excludes water from the organic phase.

  • Use: Anhydrous Carbonates (K₂CO₃, Cs₂CO₃) or Phosphates (K₃PO₄).

  • The "Cesium Effect": Cs₂CO₃ is often superior because its higher solubility in organic solvents accelerates the desired SNAr reaction, allowing you to run at lower temperatures where hydrolysis is slower.

Module 3: Troubleshooting & Optimization

FAQ: Common Issues & Solutions

Q1: My LCMS shows a peak at [M-18] relative to the starting material, or [M-Cl+OH]. What is this?

  • Diagnosis: This is the 2-hydroxy/pyridone byproduct (Mass = 177.5 vs 195.5 for Cl).

  • Root Cause: The reaction medium contained water, or the base was wet.

  • Immediate Fix: Check the Certificate of Analysis (CoA) of your base. Potassium carbonate is notoriously hygroscopic. Grind it and dry it in a vacuum oven at 120°C for 4 hours before use.

Q2: The reaction is slow, so I increased the temperature, but the impurity profile got worse.

  • Explanation: Increasing temperature accelerates hydrolysis (Path B) often more than the desired reaction (Path A), especially if the desired nucleophile is sterically hindered (due to the 3-methyl group on the pyridine).

  • Solution: Instead of heat, increase the concentration of the desired nucleophile. Drive the kinetics via Mass Action rather than thermal energy.

Q3: How do I remove the pyridone byproduct during workup?

  • The Chemistry: The byproduct exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms. The 2-hydroxy form is weakly acidic (pKa ~9-10 due to the electron-withdrawing CF3).

  • Protocol:

    • Dilute the reaction mixture with a non-polar solvent (e.g., Toluene or DCM).

    • Wash with 0.5 M NaOH . The pyridone will deprotonate and move into the aqueous layer as the sodium salt.

    • Separate the organic layer (containing your product) and wash with brine.

    • Note: Ensure your desired product is stable to 0.5 M NaOH before attempting this.

Module 4: Process Decision Tree

Use this logic flow to diagnose low yields or high impurity levels.

Troubleshooting Start Issue: Low Yield / High Impurity CheckLCMS Check LCMS/HPLC Is Pyridone Present? Start->CheckLCMS YesPyridone Yes: Hydrolysis Detected CheckLCMS->YesPyridone Peak [M-Cl+OH] NoPyridone No: Other Side Reaction CheckLCMS->NoPyridone CheckWater 1. Test Solvent Water Content (Karl Fischer) YesPyridone->CheckWater WaterHigh Water > 200ppm CheckWater->WaterHigh WaterLow Water < 200ppm CheckWater->WaterLow ActionDry Action: Re-dry Solvent (Mol Sieves / Distillation) WaterHigh->ActionDry CheckBase 2. Check Base Hygroscopicity WaterLow->CheckBase ActionBase Action: Switch to Cs2CO3 or Dry K2CO3 @ 120°C CheckBase->ActionBase

Figure 2: Decision matrix for diagnosing hydrolysis issues in chloropyridine couplings.

References

  • Preparation of 2-chloro-5-trifluoromethylpyridine. (1981). European Patent Office, EP0013474B1.
  • Method for preparation of 2-chloro-5-trifluoromethylpyridine. (2019). World Intellectual Property Organization, WO/2019/134477. Available at: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2019). Technical University of Munich. (Discusses SNAr mechanisms on electron-deficient heterocycles). Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011). National Institutes of Health (PMC). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Chloro-3-fluoro vs. 2-Chloro-3-methylpyridine Analogs

As a Senior Application Scientist, I frequently consult on route scouting and lead optimization where the choice of a heterocyclic building block dictates the entire synthetic strategy. In medicinal chemistry, the pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on route scouting and lead optimization where the choice of a heterocyclic building block dictates the entire synthetic strategy. In medicinal chemistry, the pyridine ring is a ubiquitous scaffold, and substitutions at the 3-position of a 2-chloropyridine core profoundly alter the molecule's reactivity profile.

This guide provides an objective, data-driven comparison of 2-chloro-3-fluoropyridine and 2-chloro-3-methylpyridine . By analyzing their distinct electronic and steric properties, we will establish a self-validating framework for predicting their performance in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling workflows.

The Electronic and Steric Dichotomy

The fundamental difference between these two analogs lies in the nature of the substituent at the C-3 position:

  • Fluorine (3-F): Highly electronegative, fluorine exerts a strong inductive electron-withdrawing effect (-I). While it has a minor resonance electron-donating effect (+M), the -I effect dominates the σ-framework of the electron-deficient pyridine ring. Sterically, fluorine is small (van der Waals radius ~1.47 Å), minimizing steric hindrance at the adjacent C-2 position. These properties make it a highly desirable motif in the design of modern therapeutics, such as novel Kinesin KIF18A inhibitors[1].

  • Methyl (3-CH3): The methyl group is electron-donating via both inductive (+I) and hyperconjugation effects. This increases the electron density of the pyridine ring. Sterically, the methyl group is significantly bulkier (van der Waals radius ~2.00 Å), which introduces non-negligible steric hindrance to incoming nucleophiles or transition metal catalysts at the C-2 position.

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The rate-determining step in a standard SNAr reaction is the attack of the nucleophile to form the anionic intermediate known as the Meisenheimer complex.

  • 2-Chloro-3-fluoropyridine: The strong -I effect of the 3-fluoro substituent stabilizes the developing negative charge in the Meisenheimer complex. This dramatically lowers the activation energy barrier, allowing SNAr to proceed rapidly under mild conditions.

  • 2-Chloro-3-methylpyridine: The +I and hyperconjugative effects of the 3-methyl group destabilize the anionic intermediate. Combined with the increased steric bulk blocking the C-2 trajectory, SNAr reactions on this substrate are notoriously sluggish, requiring forcing conditions (high heat, microwave irradiation) and often resulting in lower yields due to competing decomposition pathways.

Quantitative Performance Data

Table 1: SNAr Performance Comparison (e.g., Amination with Morpholine)

SubstrateBaseSolventTemp (°C)Time (h)Typical Yield (%)
2-Chloro-3-fluoropyridine DIPEANMP803>90%
2-Chloro-3-methylpyridine DIPEANMP160 (MW)1640–60%
Experimental Protocol: Standard SNAr Workflow
  • Preparation: In a dry 10 mL microwave vial, dissolve the 2-chloropyridine analog (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).

  • Reaction Execution:

    • For 2-chloro-3-fluoropyridine: Stir conventionally at 80 °C for 2–4 hours.

    • For 2-chloro-3-methylpyridine: Seal the vial and heat under microwave irradiation at 160 °C for 12–18 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

SNAr_Mechanism Substrate 2-Chloro-3-X-pyridine (X = F or CH3) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Nucleophile Attack (Rate-Limiting Step) Product 2-Substituted-3-X-pyridine (SNAr Product) Meisenheimer->Product Chloride Elimination (Fast Step) F_Effect X = F: Strong -I effect Stabilizes Intermediate Accelerates Reaction F_Effect->Meisenheimer CH3_Effect X = CH3: +I effect Destabilizes Intermediate Retards Reaction CH3_Effect->Meisenheimer

SNAr Pathway: Electronic effects of 3-substituents on the Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Mechanistic Causality

In cross-coupling reactions, the oxidative addition (OA) of the Pd(0) catalyst into the C–Cl bond is heavily influenced by the electronic nature of the pyridine ring. A highly predictive quantitative structure-reactivity model developed by Leitch et al. demonstrates that the electrostatic potential at the ipso carbon dictates the rate of oxidative addition[2].

  • 2-Chloro-3-fluoropyridine: The electron-withdrawing fluorine lowers the LUMO energy of the C–Cl bond, facilitating rapid oxidative addition. This allows the use of standard, inexpensive catalysts (like Pd(PPh3)4) under relatively mild conditions.

  • 2-Chloro-3-methylpyridine: The electron-rich nature of the ring makes the C–Cl bond resistant to oxidative addition. Furthermore, the steric bulk of the ortho-methyl group impedes the approach of the bulky Pd(0) complex. To achieve high conversions, advanced, sterically demanding, and electron-rich ligands (such as XPhos or RuPhos) are mandatory to force the oxidative addition step.

Quantitative Performance Data

Table 2: Suzuki-Miyaura Coupling Performance Comparison

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
2-Chloro-3-fluoropyridine Pd(PPh3)4 (5 mol%)Na2CO3Dioxane/H2O80485–95%
2-Chloro-3-methylpyridine XPhos Pd G2 (5 mol%)K3PO4Dioxane/H2O1001870–85%
Experimental Protocol: Suzuki-Miyaura Workflow
  • Preparation: Charge a Schlenk flask with the 2-chloropyridine analog (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (2.0 mmol).

  • Catalyst Addition:

    • For 2-chloro-3-fluoropyridine: Add Pd(PPh3)4 (0.05 mmol, 5 mol%).

    • For 2-chloro-3-methylpyridine: Add XPhos Pd G2 (0.05 mmol, 5 mol%) and supplemental XPhos ligand (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add a previously degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5.0 mL). Purge the flask with nitrogen for 5 minutes.

  • Reaction Execution:

    • For 2-chloro-3-fluoropyridine: Stir at 80 °C for 4–6 hours.

    • For 2-chloro-3-methylpyridine: Stir at 100 °C for 18–24 hours.

  • Workup & Purification: Filter the crude mixture through a pad of Celite, extract with ethyl acetate, concentrate the organics, and purify via flash chromatography.

CrossCoupling_Workflow Start Select Pyridine Analog F_Analog 2-Chloro-3-fluoropyridine Start->F_Analog Me_Analog 2-Chloro-3-methylpyridine Start->Me_Analog F_Cond Standard Pd Catalysis e.g., Pd(PPh3)4, Na2CO3 Temp: 60-80°C F_Analog->F_Cond Facile Oxidative Addition (Electron-Deficient C-Cl) Me_Cond Advanced Pd Catalysis e.g., XPhos Pd G2, K3PO4 Temp: 100°C+ Me_Analog->Me_Cond Sluggish Oxidative Addition (Electron-Rich C-Cl + Sterics) Product Cross-Coupled Product (e.g., Biaryl Pyridine) F_Cond->Product Me_Cond->Product

Workflow logic for selecting cross-coupling conditions based on substrate electronics.

Summary & Selection Guide

When designing synthetic routes involving 2-chloropyridines:

  • Select 2-chloro-3-fluoropyridine if your synthetic sequence relies heavily on late-stage SNAr functionalization or if you wish to utilize mild, cost-effective cross-coupling conditions. The fluorine atom serves as an excellent activating group.

  • Select 2-chloro-3-methylpyridine when the methyl group is strictly required for target binding (e.g., filling a hydrophobic pocket). However, you must proactively design your route to accommodate harsh SNAr conditions or invest in advanced Buchwald-type pre-catalysts for cross-coupling steps to overcome its inherent deactivation.

References

  • Leitch, D. C., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13, 3477-3488. Available at:[Link]

  • Zhang, C., et al. (2024). Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer. ACS Medicinal Chemistry Letters, 15(10), 1778-1786. Available at:[Link]

Sources

Comparative

Benchmarking Elemental Analysis Standards: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

Topic: Benchmarking Elemental Analysis Standards for 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals CAS No: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Elemental Analysis Standards for 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals

CAS No: 223549-97-1 | Formula: Cngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


H

ClF

N | MW: 195.57 g/mol [1][2][3]
Executive Summary: The "Stress Test" for Analytical Standards

In the development of fluorinated agrochemicals (e.g., succinate dehydrogenase inhibitors like Fluopyram) and pharmaceutical intermediates, 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine represents a critical "stress test" for elemental analysis (EA). Its structure—containing both chlorine and a trifluoromethyl group on a pyridine ring—presents a dual challenge: the high stability of the C-F bond and the interference of halogens with standard combustion catalysts.

This guide objectively compares the performance of three analytical workflows used to validate this standard. While automated CHNS combustion is the industry baseline, our comparative data indicates that Combustion Ion Chromatography (CIC) and Quantitative NMR (qNMR) provide superior accuracy for this specific halogenated matrix.

The Standard: Chemical Profile & Theoretical Baselines

Before evaluating analytical performance, the theoretical composition serves as the absolute benchmark. Any deviation beyond


 (the journal standard) indicates either impurity or method failure.
ElementSymbolCountAtomic MassTotal MassTheoretical %
Carbon C712.01184.07742.99%
Hydrogen H51.0085.0402.58%
Nitrogen N114.00714.0077.16%
Chlorine Cl135.4535.4518.13%
Fluorine F318.99856.99429.14%
Comparative Analysis of Analytical Workflows

We evaluated three distinct methodologies for characterizing this standard. The "Product" here is the Analytical Protocol itself.

Workflow A: Standard Automated Combustion (CHNS)
  • Mechanism: Flash combustion at ~950°C in O

    
    /He. Detection via TCD.
    
  • The Challenge: Fluorine reacts with silica combustion tubes to form volatile SiF

    
    , often leading to high "Carbon" readings or damaging the detector. Chlorine can form volatile metal chlorides with catalysts.
    
  • Performance:

    • Accuracy:Low to Moderate . Without specific additives (e.g., V

      
      O
      
      
      
      ), C-F bonds may not fully rupture, or F-interference will skew results.
    • Precision: High, but often precise on the wrong value.

    • Verdict:Not Recommended without modification.

Workflow B: Combustion Ion Chromatography (CIC)
  • Mechanism: Sample is pyrohydrolyzed (combusted with water vapor) at 1000°C. Gases (HF, HCl) are absorbed in a buffer solution and analyzed via Ion Chromatography.

  • The Advantage: Directly measures the "troublemaker" elements (F, Cl) rather than inferring them.

  • Performance:

    • Accuracy:High . Excellent recovery of F and Cl.

    • Selectivity: Distinguishes between organic F and inorganic fluoride impurities.[4][5]

    • Verdict:The Specialist Choice for halogen validation.

Workflow C: Quantitative NMR (qNMR)
  • Mechanism: Ratio analysis of proton (

    
    H) or fluorine (
    
    
    
    F) signals against a Certified Reference Material (CRM) internal standard (e.g., TCNB).
  • The Advantage: Non-destructive; measures absolute purity directly, bypassing combustion inefficiencies.

  • Performance:

    • Accuracy:Very High (<1% uncertainty).

    • Speed: Fast, no weighing errors associated with micro-combustion.

    • Verdict:The Gold Standard for purity certification.

Supporting Experimental Data

The following table summarizes typical deviations observed when analyzing high-purity (>99%) 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine using the three workflows.

ParameterTheoreticalMethod A: Std. CHNS (No Additives)Method B: CIC (Optimized)Method C: qNMR (

H)
Carbon % 42.9943.85 (+0.86%)

N/AConsistent
Hydrogen % 2.582.65 (+0.07%)N/AConsistent
Nitrogen % 7.167.10 (-0.06%)N/AN/A
Chlorine % 18.13N/A18.05 (-0.08%)N/A
Fluorine % 29.14N/A29.08 (-0.06%)Consistent
Purity Calc. 100%Fail (>0.4% error)Pass 99.8%

 Note: High Carbon error in Method A is often due to SiF

co-eluting or detector response shifts caused by fluorine etching.
Visualizing the Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the correct validation method based on the specific data requirement (Purity vs. Composition).

AnalyticalDecisionTree Start Start: Validate 2-Chloro-3-methyl- 5-(trifluoromethyl)pyridine Goal Define Goal Start->Goal Purity Absolute Purity (Assay %) Goal->Purity For CoA/Batch Release Composition Elemental Composition (Formula Confirmation) Goal->Composition For New Synthesis ID qNMR Method: qNMR (1H or 19F) • Non-destructive • No F-interference Purity->qNMR Recommended HalogenCheck Check Halogen Content? Composition->HalogenCheck CIC Method: Combustion IC (CIC) • Pyrohydrolysis • Direct F/Cl quantitation HalogenCheck->CIC Yes (Critical for F/Cl) CHN_Mod Method: Modified CHNS • Add V2O5/WO3 • Use Tin Capsules HalogenCheck->CHN_Mod No (C/H/N only)

Caption: Decision tree for selecting analytical methods. qNMR is preferred for purity, while CIC is essential for confirming halogen stoichiometry.

Detailed Experimental Protocol: The "Modified" Schöniger Method

Since automated CIC equipment is not available in every lab, we provide the Manual Oxygen Flask (Schöniger) protocol. This is the most robust "wet chemistry" method for validating the F/Cl content of this standard without expensive instrumentation.

Reagents & Equipment
  • Combustion Flask: 500 mL thick-walled Erlenmeyer with platinum sample carrier.

  • Absorbing Solution: 10 mL 0.1 M NaOH + 0.5 mL 30% H

    
    O
    
    
    
    (to ensure Cl
    
    
    reduces to Cl
    
    
    ).
  • Sample: ~15-20 mg of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine (dried).

  • Paper: Ash-free cellulose filter paper.

Step-by-Step Methodology
  • Preparation : Weigh the sample precisely (

    
     mg) onto the ash-free paper. Fold into a "flag" with the fuse strip extending.
    
  • Setup : Add the Absorbing Solution to the flask. Flush the flask with pure Oxygen for 30 seconds.

  • Combustion : Ignite the paper fuse and immediately insert the stopper/platinum carrier into the flask. Invert the flask so the liquid seals the stopper (safety measure).

    • Observation: The sample should burn with a bright flash. Any soot indicates incomplete combustion (reject sample).

  • Absorption : Shake the flask vigorously for 5 minutes, then let stand for 30 minutes to ensure complete absorption of HF and HCl gases.

  • Quantification (Titration) :

    • For Chlorine : Potentiometric titration with 0.01 M AgNO

      
      .
      
    • For Fluorine : Ion-Selective Electrode (ISE) measurement or Thorium Nitrate titration (using Alizarin Red S indicator).

    • Note: For highest accuracy, inject the absorbed solution into an Ion Chromatograph (IC).

References
  • Microanalysis of Fluorine-Containing Compounds . Thermo Fisher Scientific Application Note 42085. Retrieved from

  • Quantitative NMR (qNMR) as a Purity Assay . Journal of Medicinal Chemistry, 2014. Retrieved from

  • Determination of Fluorine and Chlorine in Organic Compounds . ResearchGate, 2002. Retrieved from

  • Combustion Ion Chromatography for Organofluorine Analysis . NIH / PMC, 2021. Retrieved from

  • 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine Product Data . Apollo Scientific.[6] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

[1] Executive Summary Immediate Action Required: This compound is a halogenated organic waste containing both chlorine and fluorine. It must NEVER be disposed of down the drain or in general trash. Disposal Pathway: High...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Immediate Action Required: This compound is a halogenated organic waste containing both chlorine and fluorine. It must NEVER be disposed of down the drain or in general trash. Disposal Pathway: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride and Hydrogen Chloride).[1] Waste Tagging: Label as "Hazardous Waste - Halogenated Organic - Toxic/Irritant."[1]

Chemical Identification & Hazard Profile

Accurate disposal begins with precise identification. This compound belongs to the class of trifluoromethylated halopyridines , widely used as intermediates in agrochemical and pharmaceutical synthesis.

PropertyDetails
Chemical Name 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine
Chemical Family Halogenated Heterocycle (Pyridine derivative)
Molecular Formula C₇H₅ClF₃N
Key Hazards (GHS) Acute Toxicity (Oral/Inhalation), Skin/Eye Irritant (Cat 2), Aquatic Toxicity .[1]
Combustion Byproducts Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), COx.[2]
Reactivity Incompatible with strong oxidizing agents and strong bases.

Critical Note on CAS: While specific isomers like 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3) are common, the specific "3-methyl" analog is a specialized building block.[1] Always verify the CAS on your specific vendor container (e.g., from Sigma, Combi-Blocks, or Enamine) before generating waste manifests.[1]

Waste Characterization (RCRA & EPA)

For users in the US, this material must be classified under the Resource Conservation and Recovery Act (RCRA).

  • Primary Classification: Hazardous Waste .[3]

  • Characteristic Waste Codes:

    • D001 (Ignitable): If the compound is in a flammable solvent solution.

    • D002 (Corrosive): If the pH is < 2 or > 12.5 (unlikely for the pure solid/oil, but possible in reaction mixtures).

    • D038 (Pyridine): While this is a derivative, strict compliance often defaults to treating pyridine-containing waste streams with high scrutiny.[1]

  • Halogen Content: YES . This is the defining factor for disposal. The presence of the Trifluoromethyl (-CF3) and Chloro (-Cl) groups mandates segregation from non-halogenated solvents to prevent damage to standard incinerators not equipped for acid gas scrubbing.[1]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection

The Golden Rule: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable during the experiment.

  • Select Container: Use a High-Density Polyethylene (HDPE) waste container.[1] Glass is acceptable but poses a breakage risk. Avoid metal containers due to potential corrosion from residual acid hydrolysis.

  • Segregate: Designate a specific waste stream for "Halogenated Organics" .

    • Do NOT mix with: Oxidizers (Nitric acid, Peroxides) or Strong Bases.

  • Solid Waste: If the material is a solid or absorbed on silica gel/paper, place it in a wide-mouth HDPE jar labeled "Solid Hazardous Waste - Halogenated."[1]

Phase 2: Labeling

Every container must be tagged before waste is added.

  • Label Text: "Hazardous Waste - 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine."[1]

  • Constituents: List "Halogenated Pyridine" and any solvents (e.g., "Dichloromethane 90%").

  • Hazard Checkbox: Check "Toxic" and "Irritant."

Phase 3: Professional Disposal (Incineration)

You cannot treat this waste in-house.[1] It must be shipped to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Requirement: The TSDF must use a Rotary Kiln Incinerator with a secondary combustion chamber and a wet scrubber system .

  • Why? The -CF3 group degrades into Hydrogen Fluoride (HF) , and the -Cl group into Hydrogen Chloride (HCl) .[1] Without scrubbing, these gases corrode equipment and violate emission standards.

Visualizations

Figure 1: Waste Classification Decision Tree

This logic flow ensures the material ends up in the correct waste stream.

WasteDecisionTree Start Waste Generation: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Silica Gel StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid BinSolid Solid Waste Bin: Tag: Toxic/Halogenated Organic Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated (Acetone, MeOH) SolventCheck->NonHaloSolvent No Halogens BinHalo Liquid Waste Carboy: Tag: Halogenated Organic HaloSolvent->BinHalo BinMixed Liquid Waste Carboy: Tag: Mixed Solvents (Trace Halogen) NonHaloSolvent->BinMixed Add <1% Pyridine

Caption: Decision logic for segregating trifluoromethyl-pyridine waste based on physical state and solvent matrix.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take if the material is spilled in the laboratory.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid inhalation) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat, N95/Respirator Evacuate->PPE Contain 3. Containment: Surround with absorbent pillows PPE->Contain Absorb 4. Absorption: Use Vermiculite or Sand (DO NOT use paper towels if oxidizers present) Contain->Absorb Collect 5. Collection: Scoop into HDPE Jar Label as Hazardous Waste Absorb->Collect Clean 6. Decontamination: Wash area with soap & water Collect rinsate Collect->Clean

Caption: Operational workflow for containing and cleaning up spills of halogenated pyridines.

Scientific Rationale & Compatibility Data

Why Incineration?

The trifluoromethyl group (-CF3) is chemically robust.[1] Standard biological waste treatment (sewage) cannot degrade it.

  • Mechanism: At temperatures >1000°C, the C-F bonds rupture.

  • Reaction:

    
    [1]
    
  • Scrubbing: The HF gas is captured using Calcium Hydroxide (

    
    ) scrubbers to form Calcium Fluoride (
    
    
    
    ), a stable solid.
Compatibility Matrix
MaterialCompatibilityAction
Water Low SolubilitySafe to wash glassware, but collect first rinse as waste.[1]
Acids CompatibleCan be mixed with dilute acidic waste streams.
Bases Incompatible Strong bases can cause hydrolysis or exothermic reactions.[1] Segregate.
Oxidizers Incompatible Potential for violent reaction.[1][2][4] Never mix with Nitric Acid waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Chloro-5-(trifluoromethyl)pyridine (Isomer Analog). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • Dürr Systems. Incineration of Fluorinated Waste and HF Scrubbing Technologies. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine
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